molecular formula C16H10BrF5N2O4 B3040636 N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea CAS No. 222540-13-8

N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Cat. No.: B3040636
CAS No.: 222540-13-8
M. Wt: 469.16 g/mol
InChI Key: YLCMUWBTLPWOPW-UHFFFAOYSA-N
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Description

N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea, also known as BIPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry and drug development. BIPU is a urea-based compound that is synthesized through a multi-step process involving the use of various reagents and solvents.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Compounds similar to N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea have been synthesized using various methods, providing insights into their structural properties and potential applications in different fields (Song, Tan, & Wang, 2008).

  • Crystallography : Studies on crystal structures of similar urea derivatives have shown specific molecular configurations, which are crucial for understanding their reactivity and potential applications (Cho, Kim, Lee, & Kim, 2015).

Biological Activities

  • Fungicidal Properties : Some urea derivatives exhibit excellent fungicidal activities against various pathogens, suggesting their potential use in agriculture and related fields (Shi, 2011).

  • Antimicrobial and Antitumor Potential : Various urea derivatives, including those with bromo or fluoro substituents, have shown promising antimicrobial and antitumor activities, highlighting their potential in pharmaceutical research (Kumari et al., 2019).

Insecticidal Effects

  • Inhibition of Chitin Synthesis : Certain benzoylurea compounds have been found to inhibit chitin synthesis in insects, pointing towards their use as insecticides (Deul, Jong, & Kortenbach, 1978).

  • Impact on Insect Physiology : These compounds can cause defects in the process of cuticle deposition in insects, leading to their death, which is significant for developing new classes of insecticides (Mulder & Gijswijt, 1973).

Properties

IUPAC Name

3-bromo-2,6-dimethoxy-N-[(2,3,4,5,6-pentafluorophenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrF5N2O4/c1-27-6-4-3-5(17)14(28-2)7(6)15(25)24-16(26)23-13-11(21)9(19)8(18)10(20)12(13)22/h3-4H,1-2H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCMUWBTLPWOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrF5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 2
N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 3
N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3-bromo-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

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